Desmethyl-YM-298198 hydrochloride

mGluR1 pharmacology inositol phosphate production allosteric antagonism

Procure Desmethyl-YM-298198 hydrochloride (CAS 1216398-09-2) for rigorous mGlu1 research. Its high aqueous solubility (100 mM) and potent non-competitive antagonism (IC50=16 nM) eliminate DMSO artifacts in HTS. With a clean selectivity profile (Ki=19 nM; inactive at mGlu2-7), it ensures translational fidelity in pain and CNS target validation. Select this reference antagonist to guarantee reproducible Z'-factors and robust in vivo translation, avoiding the risks of substitute compounds.

Molecular Formula C18H23ClN4OS
Molecular Weight 378.9 g/mol
CAS No. 1216398-09-2
Cat. No. B560239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl-YM-298198 hydrochloride
CAS1216398-09-2
Synonyms6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride
Molecular FormulaC18H23ClN4OS
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl
InChIInChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H
InChIKeyWYTJVUVCSUWZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl-YM-298198 Hydrochloride (CAS 1216398-09-2): Core Molecular Profile and Procurement Identity


Desmethyl-YM-298198 hydrochloride (CAS 1216398-09-2) is a high-affinity, selective, and noncompetitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1) [1]. It is the desmethyl metabolite and close structural analog of YM-298198, retaining nanomolar potency against mGluR1 (IC50 = 16 nM) while exhibiting selectivity over other mGluR subtypes (mGluR2-7, IC50 > 10 μM) and ionotropic glutamate receptors [1]. The compound is supplied as the hydrochloride salt (molecular formula C18H22N4OS·HCl, molecular weight 378.92 g/mol) and is utilized primarily in neuroscience research to dissect mGluR1-mediated signaling in synaptic transmission, pain pathways, and neuroprotection .

Critical Differentiators of Desmethyl-YM-298198 Hydrochloride vs. Common mGluR1 Antagonist Substitutes


Generic substitution among mGluR1 antagonists is scientifically unsound due to substantial divergence in potency (spanning over 500-fold from low nanomolar to high micromolar IC50 values), binding modality (noncompetitive allosteric vs. competitive orthosteric), selectivity profiles, and in vivo functional outcomes. Desmethyl-YM-298198 hydrochloride occupies a defined niche as a high-affinity noncompetitive antagonist with an IC50 of 16 nM, situating it between older, weaker agents such as CPCCOEt (IC50 6.3 μM) and ultra-potent compounds like JNJ16259685 (IC50 ~1-3 nM) [1][2]. Its metabolic relationship to YM-298198 and demonstration of analgesic efficacy in streptozotocin-induced hyperalgesic mice further distinguish it from chemically unrelated mGluR1 antagonists that lack equivalent in vivo validation [1].

Quantitative Differentiation Evidence: Desmethyl-YM-298198 Hydrochloride vs. mGluR1 Antagonist Comparators


Potency vs. Legacy Allosteric Antagonist CPCCOEt: >390-Fold Improvement in Functional IC50

Desmethyl-YM-298198 hydrochloride, like its parent YM-298198, demonstrates an IC50 of 16 nM for inhibiting glutamate-induced inositol phosphate production in mGluR1-expressing cells. In direct head-to-head comparison within the same study, CPCCOEt exhibited an IC50 of 6.3 μM in the identical assay system, establishing a 393-fold potency advantage for the YM-298198 scaffold [1].

mGluR1 pharmacology inositol phosphate production allosteric antagonism

Functional Potency in Native Tissue: Comparative IC50 Values in Rat Cerebellar Slices

In rat cerebellar slice recordings measuring the slow mGlu1-mediated EPSP in Purkinje neurons, YM-298198 inhibited synaptic activation with an IC50 of 24 nM. JNJ16259685, a structurally distinct noncompetitive mGlu1 antagonist, exhibited a comparable IC50 of 19 nM in the same assay [1]. While Desmethyl-YM-298198 has not been directly tested in this specific preparation, its identical IC50 (16 nM) in cellular IP production assays supports comparable functional potency at native mGlu1 receptors.

electrophysiology synaptic transmission Purkinje neurons

Subtype Selectivity Profile: >625-Fold Window Over mGluR2-7

YM-298198 exhibits high selectivity for mGluR1 over other metabotropic glutamate receptor subtypes. The compound demonstrates an IC50 > 10 μM at mGluR2-7, ionotropic glutamate receptors, and glutamate transporters, yielding a selectivity window of >625-fold relative to its mGluR1 IC50 of 16 nM [1]. Desmethyl-YM-298198, as the active metabolite, retains this selectivity profile .

receptor selectivity off-target screening mGluR family

In Vivo Analgesic Efficacy: Validated in Streptozotocin-Induced Hyperalgesia Model

Desmethyl-YM-298198 hydrochloride demonstrates significant analgesic effects in a mouse model of streptozotocin-induced hyperalgesia, a validated paradigm for neuropathic pain research . Its parent compound, YM-298198, has been quantitatively shown to increase nociceptive response latency at oral doses of 10 and 30 mg/kg without impairing motor coordination in the rotarod test . In contrast, the ultra-potent mGluR1 antagonist JNJ16259685 produces minimal effects on locomotor activity up to 30 mg/kg but impairs motor learning in mice [1], highlighting divergent in vivo profiles.

in vivo pharmacology pain research behavioral neuroscience

Binding Site Characterization: Overlap with CPCCOEt Allosteric Site

Radioligand binding studies using [3H]YM-298198 demonstrate that this compound binds to the same allosteric site as CPCCOEt on mGluR1. CPCCOEt competitively displaced [3H]YM-298198 binding from rat cerebellum membranes, whereas glutamate and orthosteric ligands did not, confirming a noncompetitive mode of action at a distinct allosteric pocket [1]. This binding profile differs from competitive antagonists such as LY367385, which act at the orthosteric glutamate binding site with an IC50 of 8.8 μM .

radioligand binding allosteric modulation receptor pharmacology

Washout Kinetics in Native Tissue: Slower Reversibility Than JNJ16259685

In rat cerebellar slice experiments, YM-298198 effects on mGlu1-mediated EPSPs were slow to reverse upon washout, with residual inhibition persisting for approximately 2 hours. JNJ16259685 exhibited even more persistent effects under identical conditions [1]. This slower reversibility is attributed to the lipophilic nature of these noncompetitive antagonists and has practical implications for experimental design.

electrophysiology drug washout lipophilicity

Optimal Use Cases for Desmethyl-YM-298198 Hydrochloride in Scientific Research and Drug Discovery


Neuropathic Pain Mechanism Studies and Analgesic Screening

Desmethyl-YM-298198 hydrochloride is particularly well-suited for in vivo studies of neuropathic pain, as demonstrated by its significant analgesic effect in the streptozotocin-induced hyperalgesia mouse model . Researchers investigating mGluR1 contributions to pain signaling can utilize this compound at oral doses of 10–30 mg/kg, achieving robust antinociception without motor coordination deficits . This makes it a superior choice over alternative mGluR1 antagonists like JNJ16259685, which may impair motor learning at analgesic doses [1].

Allosteric Modulation Studies and Radioligand Binding Assays

Given its well-characterized noncompetitive allosteric mechanism and defined binding site overlap with CPCCOEt [2], Desmethyl-YM-298198 hydrochloride is an ideal tool for investigating allosteric modulation of mGluR1. Its radiolabeled form ([3H]YM-298198, KD = 32 nM [2]) enables competitive binding studies to characterize novel allosteric modulators. The compound's >625-fold selectivity over other mGluR subtypes [2] ensures that binding signals reflect genuine mGluR1 interactions, minimizing off-target noise.

Cerebellar Synaptic Transmission and Motor Learning Research

For electrophysiological studies of mGluR1-dependent synaptic plasticity in the cerebellum, Desmethyl-YM-298198 hydrochloride provides potent and specific inhibition of mGlu1-mediated EPSPs in Purkinje neurons [3]. Its slow washout kinetics (effects persisting ~2 hours [3]) are advantageous for prolonged recordings requiring sustained receptor blockade, though investigators must account for this irreversibility in washout recovery experiments. The compound's lack of effect on fast AMPA receptor-mediated transmission [3] further supports its specificity in cerebellar slice preparations.

Comparative Pharmacology and Metabolic Profiling of mGluR1 Antagonists

As the active desmethyl metabolite of YM-298198, this compound serves as a critical reference standard for studies investigating the metabolism and pharmacokinetics of YM-298198-based therapeutics . Its retention of full pharmacological activity (IC50 16 nM) compared to the parent makes it invaluable for metabolite identification, stability assessments, and in vitro-in vivo correlation studies in drug development programs targeting mGluR1.

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